molecular formula C7H13F3N2 B2459168 [1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine CAS No. 1019381-67-9

[1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine

Cat. No. B2459168
CAS RN: 1019381-67-9
M. Wt: 182.19
InChI Key: FEEKNVYEXIAVGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine” is an organic compound with the chemical formula C7H13F3N2 . It has a molecular weight of 182.19 . It appears as a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C7H13F3N2/c8-7(9,10)5-12-3-1-2-6(12)4-11/h6H,1-5,11H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine in lab experiments is its potent and selective agonist activity on the α7 nAChR. This allows researchers to selectively activate the α7 nAChR without affecting other nAChR subtypes or ion channels. In addition, this compound has a relatively long half-life and can be easily dissolved in aqueous or organic solvents, which makes it suitable for various experimental conditions.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its relatively high cost and limited availability. In addition, this compound can be toxic at high concentrations, which requires careful dosing and monitoring in experimental settings.

Future Directions

There are several future directions for the scientific research of [1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine. One direction is to further investigate its potential therapeutic effects in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Another direction is to explore its potential as a tool for studying the α7 nAChR and its downstream signaling pathways in various cell types and tissues. Finally, there is a need to develop more efficient and cost-effective synthesis methods for this compound, which could increase its availability and facilitate its use in scientific research.

Synthesis Methods

The synthesis method of [1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine is relatively simple and straightforward. It involves the reaction of 2,2,2-trifluoroethylamine with pyrrolidine-2-carboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting product is then treated with formaldehyde and hydrochloric acid to yield this compound. The overall yield of this synthesis method is around 50%, and the purity of the final product can be further improved by recrystallization.

Scientific Research Applications

[1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine has been widely used in scientific research due to its potent and selective agonist activity on the α7 nAChR. The α7 nAChR is a ligand-gated ion channel that is widely expressed in the central nervous system and peripheral tissues. It has been shown to play an important role in various physiological and pathological processes, including cognition, inflammation, pain, and neurodegenerative diseases.

Safety and Hazards

The safety data for “[1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine” is currently unavailable online . It’s important to handle all chemicals with appropriate safety measures, including wearing personal protective equipment and ensuring adequate ventilation.

properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)pyrrolidin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3N2/c8-7(9,10)5-12-3-1-2-6(12)4-11/h6H,1-5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEKNVYEXIAVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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